molecular formula C13H20O3 B1236093 (3R,7S)-Methyl jasmonate

(3R,7S)-Methyl jasmonate

Cat. No.: B1236093
M. Wt: 224.3 g/mol
InChI Key: GEWDNTWNSAZUDX-KWKBKKAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,7S)-Methyl jasmonate is a derivative of jasmonic acid, a naturally occurring plant hormone. Jasmonates, including methyl jasmonate and its derivatives, play crucial roles in plant growth, development, and defense mechanisms. They are involved in processes such as seed germination, root growth, fruit ripening, and response to environmental stresses .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3R,7S)-Methyl jasmonate can be synthesized through various chemical routes. One common method involves the esterification of jasmonic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of methyl (+)-7-isojasmonate often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: (3R,7S)-Methyl jasmonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(3R,7S)-Methyl jasmonate has a wide range of applications in scientific research:

Mechanism of Action

(3R,7S)-Methyl jasmonate is compared with other jasmonates such as jasmonic acid and cis-jasmone:

Comparison with Similar Compounds

Conclusion

(3R,7S)-Methyl jasmonate is a versatile compound with significant roles in plant biology, chemistry, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and practical applications.

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

IUPAC Name

methyl 2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate

InChI

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11+/m1/s1

InChI Key

GEWDNTWNSAZUDX-KWKBKKAHSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)OC

SMILES

CCC=CCC1C(CCC1=O)CC(=O)OC

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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